Thermodynamic Hydricity of Me2N-AcrH in Acetonitrile vs. the Parent Ph-AcrH
The experimentally measured thermodynamic hydricity (ΔGH–) of Me2N-AcrH in acetonitrile is reported as 57.0 kcal/mol, compared to 59.8 kcal/mol for the unsubstituted phenyl analog Ph-AcrH under identical conditions [1]. This corresponds to a 2.8 kcal/mol stronger hydride donor ability for the N,N-dimethylamino-substituted derivative, reflecting the electron-donating effect of the para-NMe2 group on the dihydroacridine scaffold.
| Evidence Dimension | Thermodynamic hydricity (ΔGH–) in acetonitrile |
|---|---|
| Target Compound Data | ΔGH– = 57.0 kcal/mol (Me2N-AcrH) |
| Comparator Or Baseline | Ph-AcrH (ΔGH– = 59.8 kcal/mol) |
| Quantified Difference | ΔΔGH– = 2.8 kcal/mol (Me2N-AcrH is a stronger hydride donor) |
| Conditions | Measured in acetonitrile using the 'potential pKa' and 'hydride-transfer' methods; 298 K. |
Why This Matters
A 2.8 kcal/mol difference in hydricity corresponds to approximately a 100-fold change in the equilibrium constant for hydride transfer, directly impacting the feasibility and selectivity of reduction reactions.
- [1] Ilic, S. et al. (2018). Table 1: Experimental ΔGH– values for acridine derivatives in acetonitrile. J. Am. Chem. Soc., 140, 4569-4579. View Source
